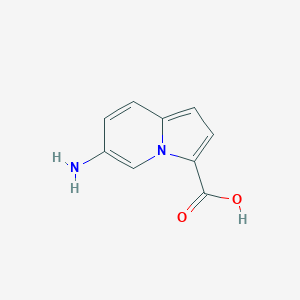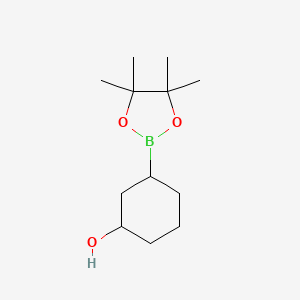
2-Bromo-5-(hydroxymethyl)benzoic acid
Descripción general
Descripción
2-Bromo-5-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where the bromine atom is substituted at the second position and a hydroxymethyl group is substituted at the fifth position of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 5-(hydroxymethyl)benzoic acid. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process would include the bromination step followed by purification techniques such as recrystallization or chromatography to obtain the pure compound. The use of automated systems and precise control of reaction parameters are crucial to achieving high purity and consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid group.
Reduction: Conversion of the carboxylic acid group to an alcohol group.
Aplicaciones Científicas De Investigación
2-Bromo-5-(hydroxymethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity. It can be modified to create derivatives with enhanced therapeutic properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties for industrial applications.
Biological Research: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(hydroxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and hydroxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Bromo-5-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a hydroxymethyl group.
2-Bromo-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a hydroxymethyl group.
Uniqueness
2-Bromo-5-(hydroxymethyl)benzoic acid is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ringThe hydroxymethyl group can be further modified to introduce additional functionality, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-bromo-5-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJRTSLWIVNCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286097 | |
| Record name | 2-Bromo-5-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187238-21-6 | |
| Record name | 2-Bromo-5-(hydroxymethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187238-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate](/img/structure/B8011507.png)




![3'-Methyl-[1,1'-biphenyl]-3,4-diamine](/img/structure/B8011538.png)


![2-Amino-2-[1-(4-hydroxyphenyl)cyclopropyl]acetic acid](/img/structure/B8011559.png)




![2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B8011590.png)
